Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate
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Overview
Description
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is a chemical compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is notable for its unique structure, which includes a cyclopropyl group and a carboxylate group, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylcyclopropylamine with a suitable carboxylic acid derivative, followed by cyclization with a nitrile oxide to form the oxadiazole ring. The final step involves the neutralization of the carboxylic acid with potassium hydroxide to form the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for the addition of reagents and control of reaction parameters can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted oxadiazoles with different functional groups.
Scientific Research Applications
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. The cyclopropyl group can enhance the compound’s binding affinity and specificity for its targets, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Potassium 5-(2-methylcyclopropyl)-1,2,4-thiadiazole-3-carboxylate: Similar structure but contains a sulfur atom instead of an oxygen atom.
Potassium 5-(2-methylcyclopropyl)-1,2,4-triazole-3-carboxylate: Contains an additional nitrogen atom in the ring.
Uniqueness
Potassium 5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its structure allows for versatile applications in various fields, making it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C7H7KN2O3 |
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Molecular Weight |
206.24 g/mol |
IUPAC Name |
potassium;5-(2-methylcyclopropyl)-1,2,4-oxadiazole-3-carboxylate |
InChI |
InChI=1S/C7H8N2O3.K/c1-3-2-4(3)6-8-5(7(10)11)9-12-6;/h3-4H,2H2,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
MQJIUXPLPFRTFZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1CC1C2=NC(=NO2)C(=O)[O-].[K+] |
Origin of Product |
United States |
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